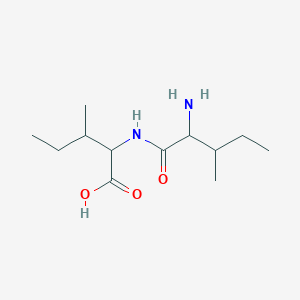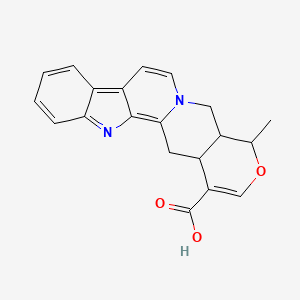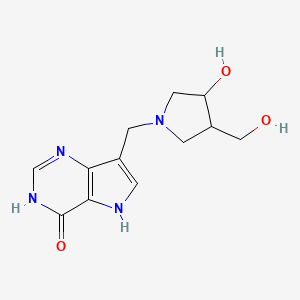
Hexa(acetato)mu3-oxo-tris(aquo)triruthenium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexa(acetato)mu3-oxo-tris(aquo)triruthenium acetate can be synthesized through the reaction of ruthenium trichloride with acetic acid under controlled conditions. The reaction typically involves heating the mixture to facilitate the formation of the complex. The general reaction can be represented as follows:
RuCl3+CH3COOH→Ru3(μ3O)(CH3COO)6(H2O)3
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, concentration, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Hexa(acetato)mu3-oxo-tris(aquo)triruthenium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like hydrogen or hydrazine.
Substitution: Ligand substitution reactions can occur, where the acetate or water ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as hydrogen gas, hydrazine, or sodium borohydride are used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and appropriate solvents.
Major Products Formed
Oxidation: Higher oxidation state ruthenium complexes.
Reduction: Lower oxidation state ruthenium complexes.
Substitution: New coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Hexa(acetato)mu3-oxo-tris(aquo)triruthenium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and hydrogenation reactions.
Biology: The compound is studied for its potential biological activity, including its interaction with biomolecules.
Medicine: Research is ongoing into its potential use in cancer therapy due to its ability to interact with DNA and proteins.
Industry: It is used in the production of advanced materials and as a precursor for other ruthenium-based compounds.
Wirkmechanismus
The mechanism by which Hexa(acetato)mu3-oxo-tris(aquo)triruthenium acetate exerts its effects involves coordination with target molecules. The ruthenium centers can interact with electron-rich sites on biomolecules, facilitating various biochemical reactions. The central oxo group and acetate ligands play crucial roles in stabilizing the complex and mediating its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ruthenium (III) chloride: Another ruthenium-based compound with different ligands.
Ruthenium (III) nitrosyl: Features a nitrosyl ligand instead of acetate.
Ruthenium (III) ammine complexes: Contain ammine ligands.
Uniqueness
Hexa(acetato)mu3-oxo-tris(aquo)triruthenium acetate is unique due to its specific coordination environment, featuring a central oxo group and multiple acetate ligands. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in catalysis and materials science.
Eigenschaften
Molekularformel |
C14H33O18Ru3 |
|---|---|
Molekulargewicht |
792.6 g/mol |
IUPAC-Name |
acetic acid;oxoruthenium(1+);ruthenium;acetate;trihydrate |
InChI |
InChI=1S/7C2H4O2.3H2O.O.3Ru/c7*1-2(3)4;;;;;;;/h7*1H3,(H,3,4);3*1H2;;;;/q;;;;;;;;;;;;;+1/p-1 |
InChI-Schlüssel |
JHUQBIXXCAPKCA-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)[O-].O.O.O.O=[Ru+].[Ru].[Ru] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl) hydrogen sulfate;pyridine](/img/structure/B12323287.png)

![Tert-butyl 7-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B12323312.png)



